molecular formula C26H30O7 B12431600 anti-TNBC agent-1

anti-TNBC agent-1

Cat. No.: B12431600
M. Wt: 454.5 g/mol
InChI Key: YVBBTBMJVZGTJA-PRIVVCGTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-TNBC agent-1 involves multiple steps, starting from the parent compound parthenolide. The synthetic route includes modifications to enhance its potency and selectivity against TNBC cells. The key steps involve:

    Oxidation: of parthenolide to introduce functional groups that increase its reactivity.

    Substitution: reactions to replace specific hydrogen atoms with more reactive groups.

    Cyclization: to form the final structure of this compound.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Anti-TNBC agent-1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of specific hydrogen atoms with more reactive groups.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

    Cyclization conditions: Typically involve heating and the use of catalysts.

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .

Scientific Research Applications

Anti-TNBC agent-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of anti-cancer agents.

    Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.

    Medicine: Explored as a potential therapeutic agent for the treatment of triple-negative breast cancer.

    Industry: Utilized in the development of new anti-cancer drugs and formulations

Mechanism of Action

The mechanism of action of anti-TNBC agent-1 involves:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its higher potency and selectivity against TNBC cells compared to its parent compound parthenolide and other similar compounds. Its ability to induce apoptosis and cause G1 phase arrest makes it a promising candidate for targeted therapy against TNBC .

Properties

Molecular Formula

C26H30O7

Molecular Weight

454.5 g/mol

IUPAC Name

[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methyl (E)-3-(2,6-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C26H30O7/c1-16-18-11-10-17(7-6-14-26(2)24(33-26)23(18)32-25(16)28)15-31-22(27)13-12-19-20(29-3)8-5-9-21(19)30-4/h5,7-9,12-13,18,23-24H,1,6,10-11,14-15H2,2-4H3/b13-12+,17-7+/t18-,23-,24+,26+/m0/s1

InChI Key

YVBBTBMJVZGTJA-PRIVVCGTSA-N

Isomeric SMILES

C[C@@]12CC/C=C(\CC[C@@H]3[C@@H]([C@H]1O2)OC(=O)C3=C)/COC(=O)/C=C/C4=C(C=CC=C4OC)OC

Canonical SMILES

CC12CCC=C(CCC3C(C1O2)OC(=O)C3=C)COC(=O)C=CC4=C(C=CC=C4OC)OC

Origin of Product

United States

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